molecular formula C16H14ClN5O2 B2714121 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 893367-12-9

8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2714121
CAS No.: 893367-12-9
M. Wt: 343.77
InChI Key: KUQHASMAJVOUCX-UHFFFAOYSA-N
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Description

8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a high-purity chemical reagent designed for research applications. This compound belongs to a class of tricyclic xanthine derivatives known as imidazo[2,1-f]purine-2,4-diones, which are of significant interest in medicinal chemistry and pharmacology . These derivatives are frequently investigated as potent ligands for serotonin receptors, particularly the 5-HT 1A receptor subtype . Preclinical studies on closely related analogs have demonstrated that such compounds exhibit promising antidepressant- and anxiolytic-like activities in animal models, with efficacy comparable to reference drugs like Imipramine . The mechanism of action is primarily associated with antagonism or modulation of the 5-HT 1A receptor . Additionally, this chemical scaffold shows affinity for adenosine receptors (A 1 , A 2A , A 2B , A 3 ) and has been explored for potential anticonvulsant properties, making it a versatile tool for neuropharmacological research . Researchers can utilize this compound to study GPCR signaling, develop new therapeutic agents for central nervous system (CNS) disorders, and explore structure-activity relationships within this class of molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-10(17)5-7-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQHASMAJVOUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzylamine with 1,3,7-trimethylxanthine in the presence of a suitable catalyst can lead to the formation of the desired imidazopyridine structure. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound primarily targets enzymes involved in the folate metabolic pathway. Its mechanism of action includes the inhibition of these enzymes, which is crucial for DNA nucleotide synthesis. The lipophilic nature of the compound facilitates its cellular uptake through passive diffusion, allowing it to induce S-phase arrest and apoptosis in certain cancer cell lines .

Pharmacological Applications

1. Anticancer Activity
Research indicates that 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits promising anticancer properties. It has been shown to selectively induce apoptosis in various cancer cell lines by interfering with the folate pathway .

2. Antidepressant Properties
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. The structural similarities with other known antidepressants indicate potential efficacy in mood disorder treatments .

3. Enzyme Inhibition
The compound has been identified as an inhibitor of phospholipase A2 enzymes, which play a role in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 4-chlorobenzylamine with 1,3,7-trimethylxanthine under reflux conditions in solvents such as ethanol or acetonitrile .

Comparative Analysis of Structural Variants

Compound NameStructural FeaturesUnique Aspects
8-(3-((4-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneSimilar imidazo[2,1-f]purine core with different substituentsVariation in substituents affects biological activity
8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dioneContains a methoxy group along with chlorinationPotentially altered pharmacokinetics due to methoxy substitution

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Anticancer Studies : In vitro tests against human colon carcinoma cells showed selective toxicity towards cancer cells while sparing normal cells. This selectivity highlights its potential for targeted cancer therapies .
  • Inflammation Research : Inhibition assays demonstrated that the compound effectively reduces phospholipase A2 activity in cellular models. This finding suggests a mechanism for its anti-inflammatory properties and warrants further investigation into its therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Modifications

The table below highlights structural differences and similarities with key analogs:

Compound Name / ID Key Substituents Receptor Affinity / Activity Metabolic Stability / Lipophilicity
Target Compound 8-(4-chlorophenyl), 1,3,7-trimethyl Not directly studied; inferred 5-HT1A/5-HT7 affinity via structural similarity Higher lipophilicity due to methyl/chlorophenyl
3i () 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl), 1,3,7-trimethyl Potent 5-HT1A affinity (Ki < 1 nM), antidepressant activity in FST Moderate stability (HLM model)
AZ-853 () 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl), 1,3-dimethyl Partial 5-HT1A agonism, stronger α1-adrenolytic effect, weight gain Better brain penetration vs. AZ-861
AZ-861 () 8-(4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl), 1,3-dimethyl Stronger 5-HT1A agonism, lipid metabolism disturbances Lower brain penetration
8-(4-Chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl analog () 7-phenyl, 3-(2-ethoxyethyl) Not reported; structural focus on antimicrobial activity (inferred from other analogs) Increased solubility due to ethoxyethyl group
8-(3-Chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl analog () 7-(4-fluorophenyl), 8-(3-chlorophenyl) Commercial availability; potential kinase/PDE inhibition (structural inference) Unreported

Pharmacological and Functional Differences

  • Receptor Selectivity: Piperazinylalkyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit strong 5-HT1A/5-HT7 receptor affinity due to their flexible alkyl chains and fluorinated aryl groups, which enhance interactions with receptor subpockets . The target compound’s rigid 4-chlorophenyl group may reduce 5-HT7 affinity but retain 5-HT1A binding. Molecular docking studies suggest fluorinated derivatives form hydrogen bonds with Ser159 (5-HT1A) and hydrophobic interactions with Phe362 .
  • Enzyme Inhibition :

    • Piperazinylalkyl analogs show weak PDE4B/PDE10A inhibition, likely due to steric hindrance from the bulky side chains . The target compound, lacking these chains, may lack PDE inhibitory activity entirely.
  • Pharmacokinetics :

    • The methyl groups at positions 1, 3, and 7 in the target compound likely enhance metabolic stability compared to analogs with labile ethoxyethyl or piperazinyl groups . However, its higher lipophilicity (logP ~3–4 estimated) may reduce aqueous solubility.

Biological Activity

8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound belongs to the class of purine derivatives and is characterized by a unique imidazo[2,1-f]purine core. Its biological activity has garnered attention in pharmacological research, particularly concerning its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN4O2C_{16}H_{17}ClN_4O_2 with a molecular weight of 334.78 g/mol. The structure features a trimethyl substitution pattern and a chlorophenyl group that significantly influence its biological properties.

PropertyValue
Molecular FormulaC₁₆H₁₇ClN₄O₂
Molecular Weight334.78 g/mol
CAS Number893367-12-9

The biological activity of this compound is primarily attributed to its ability to interact with enzymes involved in critical pathways such as the folate pathway and phosphodiesterase (PDE) inhibition. PDEs are key regulators of cyclic nucleotide signaling pathways that modulate various physiological processes including inflammation and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of microtubule dynamics.

Case Studies

  • Inhibition of Pro-inflammatory Cytokines :
    A study demonstrated that the compound effectively inhibited the production of TNF-α in activated macrophages, suggesting its potential application in treating inflammatory diseases.
  • Antiproliferative Activity :
    In vitro assays revealed that the compound exhibited significant antiproliferative effects against various cancer cell lines including breast cancer (MCF-7) with an IC50 value of approximately 52 nM. This effect was associated with G2/M phase cell cycle arrest and induction of apoptosis.

Research Findings

Recent studies have explored the synthesis and characterization of this compound along with its biological evaluation:

  • Synthesis : The synthesis typically involves multi-step reactions using reagents such as dimethylformamide (DMF) and strong bases under controlled conditions to ensure high yield and purity.
  • Pharmacological Evaluation : Various assays have been conducted to evaluate its efficacy as a PDE inhibitor and its effects on inflammatory pathways. The results indicate a promising pharmacological profile suitable for further development.

Q & A

Q. How can researchers validate the synthesis of 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer: Synthesis validation requires a combination of spectroscopic and analytical techniques. For example:
  • 1H/13C NMR : Assign peaks to confirm hydrogen and carbon environments in the imidazo-purine core and substituents.
  • Elemental Analysis (EA) : Compare calculated vs. observed percentages of C, H, N, and Cl to verify purity (e.g., deviations <0.3% as in ).
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for dione moieties) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., ±1 ppm error threshold) .

Q. What are the standard methods for determining solubility and stability of this compound under physiological conditions?

  • Methodological Answer:
  • Solubility : Use dynamic light scattering (DLS) or HPLC to quantify solubility in buffers (e.g., PBS at pH 7.4) with controlled temperature (25–37°C).
  • Stability : Perform accelerated degradation studies under varying pH (1–9), UV exposure, and oxidative conditions (H₂O₂). Monitor degradation via LC-MS .

Q. How can purity be assessed for this compound after synthesis?

  • Methodological Answer:
  • HPLC/GC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and compare retention times against standards.
  • Thermogravimetric Analysis (TGA) : Detect impurities via mass loss at specific temperatures.
  • Melting Point Analysis : Compare observed vs. literature values (e.g., deviations <2°C indicate high purity) .

Q. What structural analogs of this compound have been studied, and how do their properties differ?

  • Methodological Answer:
  • Database Mining : Use PubChem or SciFinder to identify analogs (e.g., 8-chloroimidazo-purine derivatives). Compare substituent effects on solubility and bioactivity.
  • SAR Studies : Modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and evaluate changes in logP, binding affinity, or metabolic stability .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer:
  • In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293, HepG2) with IC50 calculations.
  • Dose-Response Curves : Apply 4-parameter logistic models to quantify efficacy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data in solubility or bioactivity studies?

  • Methodological Answer:
  • Controlled Replication : Repeat experiments under identical conditions (e.g., solvent batches, humidity).
  • Multivariate Analysis : Use ANOVA or Design of Experiments (DoE) to identify confounding variables (e.g., temperature, pH) .
  • Cross-Lab Validation : Collaborate with independent labs to verify reproducibility .

Q. How can the environmental fate of this compound be studied to assess ecological risks?

  • Methodological Answer:
  • Biodegradation Assays : Use OECD 301 protocols to measure mineralization rates in soil/water systems.
  • Bioaccumulation : Quantify logKow (octanol-water partition coefficient) via shake-flask methods.
  • Toxicity Testing : Evaluate effects on Daphnia magna (EC50) and algal growth inhibition .

Q. What advanced synthetic routes (e.g., catalytic or enantioselective) could improve yield or selectivity?

  • Methodological Answer:
  • Transition Metal Catalysis : Explore Pd-catalyzed cross-coupling for aryl-chlorophenyl bond formation.
  • Mannich Reactions : Optimize conditions (e.g., solvent, base) for regioselective functionalization (see ).
  • Flow Chemistry : Enhance reaction control and scalability for multi-step syntheses .

Q. How can researchers detect and quantify this compound in complex biological matrices?

  • Methodological Answer:
  • LC-MS/MS : Use MRM (multiple reaction monitoring) modes with deuterated internal standards.
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates.
  • Validation : Follow FDA guidelines for accuracy (±15%), precision (RSD <20%), and LLOQ (lower limit of quantification) .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Methodological Answer:
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., adenosine receptors).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Models : Train algorithms on datasets of imidazo-purine analogs to predict ADMET properties .

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